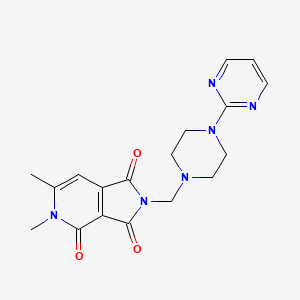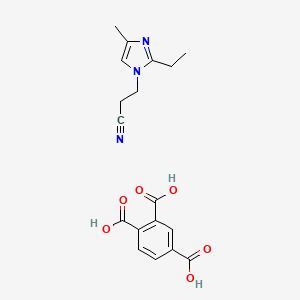
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that includes a fluorophenyl group and a hexahydroindeno-pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indeno(1,2-b)pyridine derivatives: These compounds share a similar core structure but differ in their functional groups.
Fluorophenyl compounds: These compounds contain a fluorophenyl group, similar to the target compound.
Uniqueness
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88763-54-6 |
|---|---|
Formule moléculaire |
C19H20FN |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(4aR,5R,9bR)-5-(4-fluorophenyl)-1-methyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H20FN/c1-21-12-4-7-17-18(13-8-10-14(20)11-9-13)15-5-2-3-6-16(15)19(17)21/h2-3,5-6,8-11,17-19H,4,7,12H2,1H3/t17-,18-,19+/m1/s1 |
Clé InChI |
ZLKQOOAHHPICIU-QRVBRYPASA-N |
SMILES isomérique |
CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@H]2C4=CC=C(C=C4)F |
SMILES canonique |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




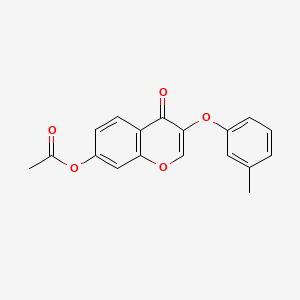
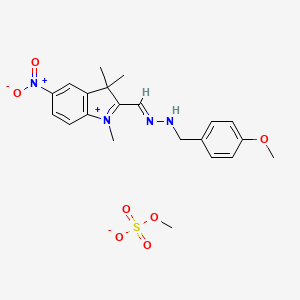

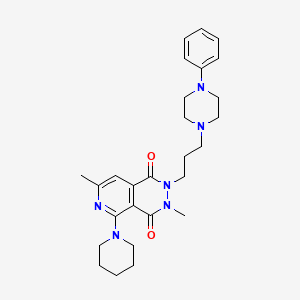
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)

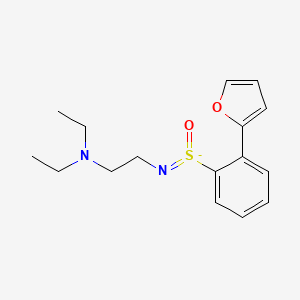
![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)
